Porphyra-334 -

Porphyra-334

Catalog Number: EVT-1570356
CAS Number:
Molecular Formula: C14H22N2O8
Molecular Weight: 346.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Mytilin B is an alpha-amino acid.
Porphyra-334 is a natural product found in Nostoc with data available.
Source

Porphyra-334 is predominantly sourced from marine algae such as Porphyra dentata and Bangia atropurpurea. These algae are known for their high concentrations of MAAs, which serve as protective agents against UV radiation. The extraction and purification processes typically involve high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure the identification and characterization of this compound .

Classification

Porphyra-334 belongs to a class of compounds known as mycosporine-like amino acids. These compounds are characterized by their ability to absorb UV light, making them crucial for the survival of various marine organisms. They are structurally similar to amino acids but possess unique features that enhance their protective capabilities against environmental stressors .

Synthesis Analysis

Methods

The synthesis of Porphyra-334 can occur through both natural biosynthetic pathways in algae and through synthetic methods in laboratory settings. In marine algae, it is produced via the conjugation of mycosporine-glycine with threonine, facilitated by specific enzymes such as non-ribosomal peptide synthetases .

Technical Details

The biosynthetic pathway involves several key steps:

  1. Formation of Mycosporine-Glycine: This initial step occurs through the action of enzymes on intermediates derived from the pentose phosphate pathway.
  2. Conjugation: Threonine is then conjugated to mycosporine-glycine by specific ligases, yielding Porphyra-334.
  3. Purification: The compound is isolated using chromatographic techniques such as HPLC, ensuring high purity levels (>99%) for further analysis .
Molecular Structure Analysis

Structure

The molecular structure of Porphyra-334 consists of a cyclohexenone ring with amino acid side chains derived from threonine and glycine. Its molecular formula is C14H19N3O5C_{14}H_{19}N_{3}O_{5}, with a molecular weight of approximately 347 g/mol.

Data

Nuclear magnetic resonance spectroscopy provides detailed insights into the structural characteristics of Porphyra-334. The chemical shifts observed in the NMR spectra confirm the presence of specific functional groups and confirm its identity as a threonine conjugate .

Chemical Reactions Analysis

Reactions

Porphyra-334 participates in various chemical reactions, primarily involving proton transfer and electron resonance interactions within its molecular structure. These reactions are critical for its functionality as a UV protectant.

Technical Details

The compound's reactivity can be influenced by pH levels, affecting its conformational stability and interaction with other molecules. For instance, at lower pH levels, certain protons dissociate, altering electron densities and potentially enhancing its protective capabilities against UV radiation .

Mechanism of Action

Process

The mechanism through which Porphyra-334 exerts its protective effects involves the absorption of UV light, which prevents cellular damage in marine organisms. The compound effectively dissipates absorbed energy as heat, reducing the risk of photodamage.

Data

Studies indicate that Porphyra-334 can absorb UV radiation up to 334 nm effectively. This absorption capacity underscores its role as a natural sunscreen for algae and other marine life forms .

Physical and Chemical Properties Analysis

Physical Properties

Porphyra-334 appears as a colorless or pale yellow crystalline solid. It is soluble in water and organic solvents such as methanol and acetonitrile.

Chemical Properties

The chemical properties include:

  • Melting Point: Approximately 200 °C
  • Solubility: Highly soluble in polar solvents
  • Stability: Stable under normal conditions but may degrade under prolonged exposure to UV light without protective measures .
Applications

Scientific Uses

Porphyra-334 has several applications in scientific research:

  1. Natural Sunscreen: Its ability to absorb UV radiation makes it an attractive candidate for use in sunscreens and cosmetic formulations.
  2. Biochemical Research: It serves as a model compound for studying photoprotection mechanisms in marine organisms.
  3. Pharmaceuticals: Due to its antioxidant properties, there is potential for development into therapeutic agents targeting oxidative stress-related diseases .
Structural Chemistry of Porphyra-334

Molecular Composition and Isomeric Configuration

Porphyra-334 (C₁₄H₂₂N₂O₈; MW 346.33 g/mol) is a mycosporine-like amino acid (MAA) characterized by a central aminocyclohexenimine ring system substituted with distinct functional groups. Its core structure features a conjugated nitrogen atom bound to a glycine moiety (N-CH₂-COOH) and a threonine-derived substituent (2-hydroxy-3-aminobutanoic acid). The molecule exhibits three defined stereocenters: a (5S) configuration at the cyclohexenimine ring, and (2S,3R) configurations in the threonine unit, establishing it as (2S,3R)-2-[[(5R)-3-(Carboxymethylimino)-5-hydroxy-5-(hydroxymethyl)-2-methoxycyclohexen-1-yl]amino]-3-hydroxybutanoic acid [8] [10]. This stereospecific arrangement is critical for its UV-absorbing properties and biological interactions. The presence of hydrophilic groups (–COOH, –OH) confers high water solubility, while the methoxy group (–OCH₃) at C-2 stabilizes the chromophore through electron donation [7] [8].

Table 1: Structural Features of Porphyra-334

FeatureDescription
Molecular FormulaC₁₄H₂₂N₂O₈
Molecular Weight346.33 g/mol
Stereocenters(5S) cyclohexenimine, (2S,3R) threonine moiety
Key Functional GroupsAminocyclohexenimine ring, glycine, threonine, methoxy, hydroxyl, carboxylate
Hydrophilic Elements6 hydrogen bond donors, 10 hydrogen bond acceptors
LogP-1.8 (highly hydrophilic)
Spectroscopic Identifiersλₘₐₓ: 334 nm (H₂O); NMR (D₂O): δ 3.2–4.1 ppm; ESI-MS: m/z 347.1 [M+H]⁺

Chromophoric System and UV Absorption Properties

The UV-absorption maximum of Porphyra-334 at 334 nm (ε = 42,300–43,200 M⁻¹cm⁻¹ in aqueous solutions) arises from a π→π* electronic transition within its protonated aminocyclohexenimine chromophore [5] [7]. This conjugated system enables efficient energy dissipation through non-radiative pathways, exhibiting exceptional photostability with a quantum yield of photodegradation (Φₚ) < 0.01 under UV-A exposure [7]. Environmental factors significantly modulate its absorption:

  • pH Effects: Acidic conditions (pH 1–3) cause protonation of nitrogen lone pairs, shifting λₘₐₓ to 330–332 nm and reducing absorbance intensity. Alkaline conditions (pH >7) show negligible spectral changes, indicating stability in physiological environments [2].
  • Solvent Effects: Hydrogen-bonding solvents (e.g., water) enhance absorption intensity compared to non-polar media due to stabilization of the excited state [2] [7].
  • Temperature Sensitivity: Absorbance decreases rapidly above 60°C, suggesting thermal lability of the chromophore [2].

The chromophore’s resilience stems from rapid internal conversion (vibrational relaxation), where absorbed UV energy transfers to solvent molecules via hydrogen-bond networks, preventing photoisomerization or radical formation [7].

Spectroscopic Characterization (UV-Vis, ESI-MS, NMR)

UV-Vis Spectroscopy: Porphyra-334 exhibits a characteristic peak at 334 nm (ε ≈ 43,200 M⁻¹cm⁻¹) with a minor shoulder at 265 nm, attributed to the enone moiety. HPTLC and HPLC analyses confirm purity (Rf = 0.43–0.53; retention time = 4.9 min in acetonitrile/water) [5] [6].

Electrospray Ionization Mass Spectrometry (ESI-MS): Positive-ion mode shows a dominant [M+H]⁺ ion at m/z 347.1, consistent with C₁₄H₂₂N₂O₈. Tandem MS fragments reveal loss of H₂O (m/z 329.1) and glycine moiety (m/z 232.0), confirming structural assignments [6] [9].

Nuclear Magnetic Resonance (NMR): Key assignments in D₂O include [5] [8]:

  • ¹H NMR: δ 3.22 ppm (H-4ax), δ 3.45 ppm (H-4eq), δ 3.78 ppm (H-7), δ 3.95 ppm (OCH₃), δ 4.05–4.15 ppm (threonine CH), δ 1.25 ppm (threonine CH₃).
  • ¹³C NMR: δ 105.5 ppm (C-3), δ 170.2 ppm (C-1’), δ 175.8 ppm (C-8).

Infrared Spectroscopy: FTIR bands at 3100 cm⁻¹ (O–H stretch), 1670 cm⁻¹ (C=O), 1520 cm⁻¹ (N–H bend), and 1100 cm⁻¹ (C–O) validate functional groups [5].

Table 2: Spectroscopic Signatures of Porphyra-334

TechniqueConditionsKey Signals
UV-VisH₂O, pH 7λₘₐₓ: 334 nm; ε: 42,300–43,200 M⁻¹cm⁻¹
ESI-MSPositive mode[M+H]⁺: m/z 347.1; Fragments: m/z 329.1 [M+H–H₂O]⁺, m/z 232.0 [M–glycine]⁺
¹H NMR500 MHz, D₂Oδ 3.78 (s, H-7), δ 3.95 (s, OCH₃), δ 4.10 (m, Thr-CH), δ 1.25 (d, Thr-CH₃)
¹³C NMR125 MHz, D₂Oδ 170.2 (C-1’), δ 175.8 (C-8), δ 105.5 (C-3)
FTIRKBr pellet1670 cm⁻¹ (C=O), 1520 cm⁻¹ (N–H), 3100 cm⁻¹ (O–H)

Comparative Analysis with Other Mycosporine-Like Amino Acids (MAAs)

Porphyra-334 belongs to a class of >20 identified MAAs, sharing a core cyclohexenone/cyclohexenimine system but differing in substituents and absorption profiles. Key differentiators include:

  • Chromophore Variations: Unlike cyclohexenone-based MAAs (e.g., mycosporine-glycine, λₘₐₓ = 310 nm), Porphyra-334’s cyclohexenimine ring red-shifts absorption to 334 nm, enhancing UV-A protection [2] [6].
  • Molar Extinction Coefficients: Porphyra-334 (ε ≈ 43,200 M⁻¹cm⁻¹) outperforms shinorine (ε = 44,600 M⁻¹cm⁻¹ at 334 nm) in photostability but shows lower radical quenching than mycosporine-glycine due to fewer reactive sites [2] [8].
  • Biosynthetic Origins: Both Porphyra-334 and shinorine derive from the shikimate pathway in cyanobacteria (e.g., Nostoc spp.) and red algae (Porphyra spp.), but Porphyra-334 accumulates preferentially in high-UV environments [6] [9].
  • Functional Versatility: While all MAAs dissipate UV energy as heat, Porphyra-334 uniquely activates the Keap1-Nrf2 pathway under oxidative stress, upregulating cytoprotective genes like heme oxygenase-1 (HO-1) [3].

Table 3: Comparative Properties of Select MAAs

MAACore Structureλₘₐₓ (nm)ε (M⁻¹cm⁻¹)Key Features
Porphyra-334Cyclohexenimine33442,300–43,200Activates Nrf2; stabilizes collagen/elastin; high photostability (Φₚ < 0.01)
ShinorineCyclohexenimine33444,600Higher extinction but lower thermal stability; co-occurs with Porphyra-334
Mycosporine-glycineCyclohexenone31028,100Potent antioxidant; scavenges ROS via enone moiety; low UV-A absorption
PalythineCyclohexenimine32038,500Minimal antioxidant activity; primarily a UV screen

Structural-Activity Relationships:

  • Glycine-substituted MAAs (e.g., Porphyra-334, shinorine) exhibit higher extinction coefficients than those with bulkier groups (e.g., asterina-330).
  • The threonine moiety in Porphyra-334 enables specific protein interactions (e.g., Keap1 binding), absent in simpler MAAs like mycosporine-glycine [3] [8].
  • Zwitterionic forms under physiological pH enhance solubility and hydrogen-bond-mediated energy dissipation [7].

Properties

Product Name

Porphyra-334

IUPAC Name

(2R,3S)-2-[[3-(carboxymethylimino)-5-hydroxy-5-(hydroxymethyl)-2-methoxycyclohexen-1-yl]amino]-3-hydroxybutanoic acid

Molecular Formula

C14H22N2O8

Molecular Weight

346.33 g/mol

InChI

InChI=1S/C14H22N2O8/c1-7(18)11(13(21)22)16-9-4-14(23,6-17)3-8(12(9)24-2)15-5-10(19)20/h7,11,16-18,23H,3-6H2,1-2H3,(H,19,20)(H,21,22)/t7-,11+,14?/m0/s1

InChI Key

AWCCBAPDJMUZOK-HHBMARQNSA-N

SMILES

CC(C(C(=O)O)NC1=C(C(=NCC(=O)O)CC(C1)(CO)O)OC)O

Synonyms

porphyra-334

Canonical SMILES

CC(C(C(=O)O)NC1=C(C(=NCC(=O)O)CC(C1)(CO)O)OC)O

Isomeric SMILES

C[C@@H]([C@H](C(=O)O)NC1=C(C(=NCC(=O)O)CC(C1)(CO)O)OC)O

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